Rosemary Oil

Catalog No.
S1807420
CAS No.
8000-25-7
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosemary Oil

CAS Number

8000-25-7

Product Name

Rosemary Oil

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Rosemar Essential Oil, Rosemary Oil; Essential Rosemary Oil; Extrapone Rosemary; Extrapone Rosemary P; Guardian 201; Hexacide OS; Mamorekku RUH 21; Oleum Rosamarinii; Rosamarinus oil; Rosemary Liq. E; Rosemary essential oils; Rosemary leaf Oil; Rosem

Rosemary Oil (CAS 8000-25-7) is a complex botanical extract distilled from Rosmarinus officinalis, primarily composed of monoterpenes such as 1,8-cineole, α-pinene, and camphor, alongside potent phenolic diterpenes like carnosic acid and carnosol. In industrial procurement, it is highly valued not merely as a fragrance component, but as a clean-label functional excipient, biopreservative, and transdermal penetration enhancer. Its primary procurement relevance lies in its ability to replace synthetic antioxidants (such as BHT and BHA) and conventional antimicrobial agents in food, cosmetic, and topical pharmaceutical formulations, offering robust thermal stability and broad-spectrum efficacy [1].

Substituting whole Rosemary Oil with isolated synthetic analogs (such as pure 1,8-cineole or synthetic BHT) or alternative botanical extracts (like Tea Tree Oil) often fails to replicate its broad-spectrum efficacy in complex formulations. The functional performance of Rosemary Oil relies heavily on the synergistic interactions between its major monoterpenes and minor phenolic compounds, which provide a significantly lower IC50 for radical scavenging than its isolated components alone [1]. Furthermore, synthetic antioxidants like BHT face strict regulatory limits and clean-label consumer pushback, while alternative essential oils may exhibit inferior activity against specific pathogens (e.g., Staphylococcus aureus) or fail to provide the necessary stratum corneum lipid disruption required for effective topical drug delivery.

Synergistic Antioxidant Capacity vs. Isolated Terpenes and Synthetic BHT

In comparative free-radical scavenging assays, whole Rosemary Essential Oil demonstrates a significantly lower IC50 value than its isolated major constituents (1,8-cineole, α-pinene, and β-pinene) and the synthetic industry-standard antioxidant butylated hydroxytoluene (BHT) [1]. This superior performance indicates that the minor phenolic components in the whole oil act synergistically with the major terpenes to enhance overall antioxidant efficacy.

Evidence DimensionFree radical scavenging activity (IC50)
Target Compound DataLower IC50 (higher antioxidant activity) utilizing the whole essential oil matrix.
Comparator Or BaselineIsolated 1,8-cineole, α-pinene, β-pinene, and synthetic BHT.
Quantified DifferenceWhole Rosemary Oil outperforms both its individual isolated components and synthetic BHT in radical scavenging assays.
ConditionsIn vitro free-radical scavenging assay.

Procurement teams can justify sourcing whole Rosemary Oil as a high-performance, clean-label substitute for synthetic BHT, avoiding the performance drop-off associated with using isolated natural terpenes.

Superior Antimicrobial Efficacy Against Staphylococcus aureus vs. Tea Tree Oil

When evaluated for topical antibacterial applications, Rosemary Oil exhibits significantly stronger inhibitory effects against Staphylococcus aureus compared to industry-standard essential oils. In a standardized disk diffusion assay, undiluted Rosemary Oil produced a Zone of Inhibition (ZOI) of 21.0 mm, substantially outperforming Peppermint Oil (16.0 mm) and Tea Tree Oil (11.0 mm) [1].

Evidence DimensionZone of Inhibition (ZOI) against Staphylococcus aureus
Target Compound Data21.0 mm ZOI (at 100% concentration)
Comparator Or BaselineTea Tree Oil (11.0 mm ZOI) and Peppermint Oil (16.0 mm ZOI)
Quantified DifferenceRosemary Oil demonstrated a 90.9% larger inhibition zone compared to Tea Tree Oil against S. aureus.
ConditionsKirby-Bauer disk diffusion assay on standard laboratory strains.

Formulators of topical antibacterial products can achieve superior efficacy against S. aureus by selecting Rosemary Oil over the more commonly utilized Tea Tree Oil.

Lipid Oxidation Inhibition in Complex Matrices vs. BHA/BHT

In lipid-rich formulations such as precooked and refrigerated meat models, Rosemary Oil and its extracts effectively inhibit lipid oxidation, matching or exceeding the performance of synthetic antioxidant combinations. Studies demonstrate that the application of rosemary-derived antioxidants reduces Thiobarbituric Acid Reactive Substances (TBARS) by 37% to 87% compared to untreated controls, proving more effective than BHA/BHT blends in precooked-frozen matrices and equally effective in refrigerated conditions.

Evidence DimensionReduction of Thiobarbituric Acid Reactive Substances (TBARS)
Target Compound Data37% to 87% reduction in TBARS values.
Comparator Or BaselineSynthetic BHA/BHT combinations.
Quantified DifferenceRosemary extract provides equal or superior TBARS reduction compared to standard BHA/BHT application.
ConditionsPrecooked-frozen and refrigerated lipid-rich matrices over extended storage.

Validates Rosemary Oil as a highly effective, commercially viable biopreservative for extending the shelf-life of lipid-rich products without relying on synthetic additives.

Transdermal Penetration Enhancement for Topical Formulations

Rosemary Oil functions as a potent natural penetration enhancer for transdermal drug delivery systems. When incorporated into topical gels at concentrations of 0.5% to 1.0%, it significantly enhances the skin absorption of active pharmaceutical ingredients, such as diclofenac sodium, by safely disrupting the highly ordered structure of stratum corneum lipids [1]. This positions it as a viable natural alternative to synthetic permeation enhancers like Azone.

Evidence DimensionTransdermal permeation enhancement of diclofenac sodium
Target Compound DataEnhanced skin absorption achieved at 0.5% - 1.0% formulation concentration.
Comparator Or BaselineUnenhanced topical gel baselines and synthetic enhancers.
Quantified DifferenceSignificant increase in active pharmaceutical ingredient (API) flux across the stratum corneum barrier.
ConditionsIn vitro skin permeation studies utilizing topical gel formulations.

Allows pharmaceutical and cosmetic formulators to improve topical drug delivery efficiency while maintaining a natural, consumer-friendly ingredient profile.

Clean-Label Lipid Preservation and Shelf-Life Extension

Rosemary Oil is the optimal choice for formulators seeking to replace synthetic antioxidants like BHT and BHA in lipid-rich food matrices and cosmetic emulsions. Its synergistic free-radical scavenging capacity and proven ability to reduce TBARS by up to 87% make it highly effective at preventing rancidity and extending shelf-life in both refrigerated and frozen storage conditions .

Natural Antimicrobial Excipient in Dermatologicals

In the development of topical antibacterial creams and ointments, Rosemary Oil serves as a superior alternative to Tea Tree Oil, particularly when targeting Staphylococcus aureus. Its robust inhibitory profile allows formulators to achieve larger zones of inhibition without relying on synthetic preservatives, making it ideal for acne treatments and natural wound-care formulations [1].

Natural Penetration Enhancer in Transdermal Delivery Systems

Rosemary Oil is highly suited for use as a natural permeation enhancer in transdermal patches and topical analgesic gels. By incorporating the oil at low concentrations (0.5% to 1.0%), pharmaceutical developers can effectively disrupt stratum corneum lipids to increase API flux, providing a clean-label alternative to synthetic enhancers like Azone [2].

Dates

Last modified: 08-15-2023

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